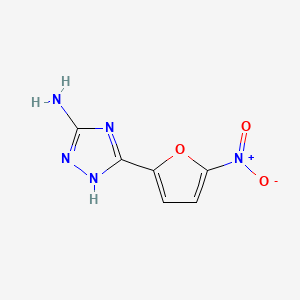
s-Triazole, 5-amino-3-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 5-amino-3-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- typically involves the nitration of ethyl malonate to produce ethyl 2,2-dinitroacetate. This intermediate is then condensed with acetaldehyde in the presence of sodium azide to yield 4-methyl-5-nitro-1,2,3-triazole. Finally, the compound is synthesized through oxidation, esterification, and recomposition .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 5-amino-3-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
s-Triazole, 5-amino-3-(5-nitro-2-furyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and anticancer activities.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 5-Amino-3-nitro-1,2,4-triazole
- 4-Amino-5-nitro-1,2,3-triazole
- 5-Nitro-1,2,4-triazole-3-one
Comparison: s-Triazole, 5-amino-3-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazoles, it exhibits a different range of activities and reactivity, making it a valuable compound for various applications .
Biological Activity
s-Triazole, 5-amino-3-(5-nitro-2-furyl)- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of s-Triazole Derivatives
The synthesis of s-triazole derivatives typically involves reactions that yield various substitutions on the triazole ring. For instance, Burch et al. synthesized a series of 3-alkyl-5-(5-nitro-2-furyl)-1,2,4-triazoles, which exhibited broad antibacterial activity against both gram-positive and gram-negative bacteria . Additionally, the compound can be derived from 2-furoic acid hydrazide through a cyclo-condensation reaction with hydrazine .
Antiviral Activity
Research has demonstrated that certain substituted s-triazoles exhibit significant antiviral activity. For example, derivatives have shown inhibition of HIV-1 replication, with some compounds displaying effective EC50 values (e.g., compound 4e had an EC50 of 12 μM) against HIV-1 in cell cultures . The mechanism of action appears to involve targeting the non-nucleoside reverse transcriptase inhibitor (NNRTI) site of HIV-1 reverse transcriptase.
Antimicrobial Properties
The antimicrobial properties of s-triazole derivatives have been extensively studied. A review indicated that compounds containing the furyl group possess notable antibacterial activities. In vitro studies showed that various synthesized triazoles inhibited the growth of Mycobacterium tuberculosis and other pathogens .
The biological activity of s-triazoles is often attributed to their ability to interfere with critical biological processes in pathogens. For instance:
- Inhibition of Enzymatic Activity : Some triazole derivatives inhibit enzymes such as reverse transcriptase in HIV and other viral enzymes.
- Disruption of Cell Wall Synthesis : Certain compounds may disrupt bacterial cell wall synthesis, leading to cell lysis and death.
Case Studies
Several case studies have illustrated the efficacy of s-triazoles in various biological contexts:
- HIV Inhibition : A study reported that specific s-triazole derivatives significantly inhibited HIV replication in vitro, suggesting potential as therapeutic agents against HIV/AIDS .
- Antimycobacterial Activity : Research involving novel dibenzobdfuran-triazole conjugates demonstrated potent activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .
- Antibacterial Effects : In a comparative study, several synthesized triazoles were evaluated for their antibacterial properties against a range of bacterial strains, showing promising results particularly against resistant strains .
Properties
CAS No. |
7532-52-7 |
|---|---|
Molecular Formula |
C6H5N5O3 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H5N5O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H3,7,8,9,10) |
InChI Key |
QCSNLRSZAWODFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















